Cas no 2229160-69-2 (tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate)

Tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines a piperazine core with a substituted pyrazole moiety, offering a scaffold for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The compound's well-defined reactivity and compatibility with diverse reaction conditions contribute to its utility in medicinal chemistry, enabling the development of bioactive molecules. Its crystalline nature ensures ease of handling and purification, supporting reproducible synthesis in research and industrial settings.
tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate structure
2229160-69-2 structure
Product Name:tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
CAS No:2229160-69-2
MF:C19H26N4O2
MW:342.435344219208
CID:6280743
PubChem ID:165826664
Update Time:2025-10-30

tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-1886565
    • tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
    • 2229160-69-2
    • Inchi: 1S/C19H26N4O2/c1-19(2,3)25-18(24)23-11-10-20-13-17(23)16-12-15(21-22(16)4)14-8-6-5-7-9-14/h5-9,12,17,20H,10-11,13H2,1-4H3
    • InChI Key: QBPNJVDNZJOVBZ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNCC1C1=CC(C2C=CC=CC=2)=NN1C)=O

Computed Properties

  • Exact Mass: 342.20557608g/mol
  • Monoisotopic Mass: 342.20557608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 59.4Ų

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Additional information on tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Introduction to Tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (CAS No. 2229160-69-2)

Tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2229160-69-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperazine derivatives class, a structural motif widely recognized for its role in drug design due to its favorable pharmacokinetic properties and ability to interact with various biological targets. The presence of a tert-butyl group at the carboxylate position and a 1-methyl-3-phenyl-1H-pyrazole moiety at the piperazine nitrogen enhances its molecular complexity, making it a promising candidate for further exploration in therapeutic applications.

The 1-methyl-3-phenyl-1H-pyrazole scaffold is particularly noteworthy, as it has been extensively studied for its potential in modulating biological pathways. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The integration of this moiety with the piperazine core in Tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate suggests a multifaceted interaction profile that could be exploited for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets. The tert-butyl group, while primarily serving as a steric anchor, also contributes to the compound's solubility and metabolic stability, which are critical factors in drug development. The carboxylate functionality at the terminal position provides a site for further derivatization, allowing chemists to fine-tune the pharmacological properties of the molecule.

In the context of current research, Tert-butyl 2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has been investigated for its potential role in modulating neurotransmitter systems. Piperazine derivatives are often explored for their effects on serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative disorders. The unique combination of substituents in this compound may offer a novel approach to targeting these receptors without the side effects associated with some existing medications.

The 1-methyl-3-phenyl-pyrazole moiety is particularly interesting because it can engage with multiple binding pockets on target proteins. This promiscuous binding capability is advantageous in drug design, as it allows for the development of compounds that can interact with multiple pathways simultaneously. Such polypharmacological activity could lead to synergistic therapeutic effects, reducing the likelihood of resistance or adverse reactions.

From a synthetic chemistry perspective, Tert-butyl 2-(1-methyl-3-phenyl)-1H-pyrazol-piperazine-carboxamide represents an excellent example of how functional group manipulation can lead to highly specialized molecules. The synthesis involves multi-step organic transformations, including condensation reactions, cyclization processes, and nucleophilic substitutions. Each step is carefully optimized to ensure high yield and purity, which are essential for subsequent biological testing.

The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors that target protein-protein interactions (PPIs). Tert-butyl 2-(1-methyl)-3 phenylethylene pyrazole piperazine carboxamide has been proposed as a potential lead compound for such applications due to its ability to disrupt key PPIs involved in cancer progression and inflammation. Preliminary computational studies suggest that it can bind effectively to these interfaces without causing significant off-target effects.

In conclusion, Tert-butylethylene pyrazole piperazine carboxamide CAS NO:2229160−69−2 represents a significant advancement in medicinal chemistry. Its unique structural features and predicted biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biological pathways continues to expand, Tert-butylethylene pyrazole piperazine carboxamide CAS NO:2229160−69−2 will likely play an increasingly important role in drug discovery and development efforts aimed at addressing some of today's most pressing medical challenges.

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